molecular formula C15H13Cl2FN2O2 B1391255 N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide CAS No. 1020056-48-7

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B1391255
M. Wt: 343.2 g/mol
InChI Key: HSFUFMSTWKXSFC-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (NFP-DCP) is a small molecule that has been used in a variety of scientific research applications. NFP-DCP is a derivative of the widely used aniline derivative, 2,4-dichlorophenoxyacetic acid (2,4-D). As an aniline derivative, NFP-DCP is able to interact with a variety of biological targets, making it a useful tool for researchers in a variety of fields.

Scientific Research Applications

  • Matrix Metalloproteinases Inhibition : Novel heterocyclic inhibitors of matrix metalloproteinases include compounds structurally similar to N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide. These compounds demonstrate potent inhibitory effects on matrix metalloproteinases, which are important in tissue remodeling and in the progression of various diseases (Schröder et al., 2001).

  • Malaria Treatment : Derivatives of this compound have been explored as novel leads for malaria treatment. For instance, one such derivative showed low-nanomolar activity against the intraerythrocytic stages of the malaria parasite, Plasmodium falciparum (Norcross et al., 2019).

  • Potential Pesticides : Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, structurally related to N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide, are being characterized as potential pesticides. Their X-ray powder diffraction data have been presented, indicating their potential applications in this field (Olszewska et al., 2008).

  • Antioxidant and Anticancer Activities : Novel derivatives bearing a similar structure to the compound have been synthesized and tested for antioxidant and anticancer activities. Some of these compounds have shown promising results in these areas (Tumosienė et al., 2020).

  • Herbicidal Activity : Certain derivatives have been synthesized and found effective in herbicidal activities. This indicates the potential application of these compounds in agriculture for weed control (Liu et al., 2008).

  • Antibacterial Properties : Some analogs of this compound have been designed and studied for potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O2/c1-8(22-14-5-2-9(16)6-11(14)17)15(21)20-13-7-10(19)3-4-12(13)18/h2-8H,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFUFMSTWKXSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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